molecular formula C10H12 B1585249 4-Phenyl-1-butene CAS No. 768-56-9

4-Phenyl-1-butene

Cat. No. B1585249
CAS RN: 768-56-9
M. Wt: 132.2 g/mol
InChI Key: PBGVMIDTGGTBFS-UHFFFAOYSA-N
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Description

4-Phenyl-1-butene is a chemical compound with the molecular formula C10H12 . It can be used as a monomer precursor to synthesize poly (4-phenyl-1-butene) via a heterogeneous catalytic-polymerization reaction .


Synthesis Analysis

The synthesis of 4-Phenyl-1-butene involves a reaction with metal magnesium, allyl chloride, and benzyl chloride. The reaction mixture is then filtered to remove unreacted magnesium. The filtrate is transferred to another flask, and benzyl chloride is added. After the reaction is complete, the mixture is added to sulfuric acid, stirred, and allowed to stand for phase separation. The resulting oil layer is washed with water, followed by phase separation. The oil layer is then distilled to obtain 4-Phenyl-1-butene .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-1-butene consists of a phenyl group (C6H5) attached to a four-carbon chain with a double bond between the third and fourth carbon atoms .


Chemical Reactions Analysis

4-Phenyl-1-butene can undergo addition reactions with α-imino esters to give the corresponding β,γ-alkynyl α-amino acid derivatives .


Physical And Chemical Properties Analysis

4-Phenyl-1-butene has a boiling point of 175-177 °C and a density of 0.88 g/mL at 25 °C. Its refractive index is 1.507 .

Scientific Research Applications

Anion Chain End Characterization in Polymerization

4-Phenyl-1-butene plays a role in the polymerization process. Suzuki et al. (1979) investigated the anion chain ends of oligomeric 1-phenyl-1,3-butadiene, revealing insights into the anionic polymerization mechanism and the behavior of the living chain end (Suzuki, Tsuji, Watanabe, & Takegami, 1979).

Catalytic Reactions and Isomerization

Csicsery (1968) explored the catalytic reactions of 4-Phenyl-1-butene, highlighting its behavior in double-bond and skeletal isomerization, cyclization, and other reactions under various catalysts (Csicsery, 1968).

Organometallic Complex Formation

Whitcomb and Rajeswaran (2007) studied a complex of 4-phenyl-1-butene with silver ion, discovering the first chelated organometallic silver complex reported in the literature assembled with only Ag–C bonds (Whitcomb & Rajeswaran, 2007).

Photoreactivity and Isomerization

Nakagawa and Sigal (1970) investigated the photochemical cis–trans isomerization of 1‐phenyl‐2‐butene, demonstrating the roles of intermolecular and intramolecular energy transfer processes in this system (Nakagawa & Sigal, 1970).

Polymer Synthesis and Crystal Structure

Golemba, Guillet, and Nyburg (1968) focused on the synthesis and crystal structure of isotactic poly‐4‐phenyl‐1‐butene, presenting valuable data on the crystalline polymer's properties (Golemba, Guillet, & Nyburg, 1968).

Oxidation Processes

Lawrence and Shelton (1950) studied the oxidation of compounds structurally related to GR-S, including 1-phenyl-2-butene, providing insights into the oxidation rates and reaction mechanisms (Lawrence & Shelton, 1950).

Enantioselective Catalysis

Nagel and Nedden (1998) examined the asymmetric synthesis of 3-phenyl-1-butene via cross-coupling reactions, focusing on the influence of ligands and catalysts on regio- and enantioselectivity (Nagel & Nedden, 1998).

Photochemical Reactions

Tada, Maeda, and Saiki (1978) explored the UV irradiation effects on certain phenyl-1-butanones, leading to different products under varying conditions, indicating the complexity of these reactions (Tada, Maeda, & Saiki, 1978).

Copolymerization with Ethylene

Kumar and Sivaram (2001) investigated the copolymerization of ethylene with 4-phenyl-1-butene, among other monomers, using different metallocene catalysts, providing insights into the comonomer incorporation and copolymerization behavior (Kumar & Sivaram, 2001).

Safety And Hazards

4-Phenyl-1-butene is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is toxic to aquatic life with long-lasting effects .

Relevant Papers One relevant paper discusses the role of butylbenzene carbenium ions in the acid-catalyzed cracking of polystyrene, where 4-Phenyl-1-butene is mentioned . Another paper from Sigma-Aldrich provides detailed information about 4-Phenyl-1-butene, including its synthesis and applications .

properties

IUPAC Name

but-3-enylbenzene
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InChI

InChI=1S/C10H12/c1-2-3-7-10-8-5-4-6-9-10/h2,4-6,8-9H,1,3,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGVMIDTGGTBFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80227612
Record name 3-Butenylbenzene
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Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Phenyl-1-butene

CAS RN

768-56-9
Record name 4-Phenyl-1-butene
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Record name 4-PHENYL-1-BUTENE
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Record name (but-3-en-1-yl)benzene
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Synthesis routes and methods I

Procedure details

A toluene (20 g) solution containing 2.58 g (0.025 mol, 2 mol %) of diisopropylamine was added to phenyl sodium, which had been prepared by reacting 60.0 g (2.610 mol) of sodium dispersion and 144.0 g (1.279 mol) of chlorobenzene in 800 g of toluene, at room temperature (about 20° C.), and then the reaction mixture was stirred for 2 hours. To the resultant greenish brown slurry was added a toluene (40 g) solution containing 98.0 g (1.280 mol) of allyl chloride, keeping the reaction temperature in the range of from -10° C. to 0° C., and then the reaction mixture was allowed to stand, for aging, for 1 hour at room temperature. After the reaction was completed, the reaction mixture was subjected to hydrolysis with 250 ml of sulfuric acid (5%) in the range of 5 to 20° C., and then the resultant solution was allowed to stand, then it was separated. The separated organic layer was washed with 200 ml of water twice, followed by gas chromatography analysis. It was identified that 4-phenyl-1-butene was given, at the yield of 96.4%. Further, the organic layer was condensed by atomospheric distillation, and the residue was further subjected to distillation under reduced pressure at 106° C./105 mmHg, to give 148.0 g of 4-phenyl-1-butene (1.119 mol, yield 87.5% on the basis of chlorobenzene. The term "yield" is hereinafter used in the same meaning as the above), followed by gas chromatography, for purity testing. As a result, it was found that the purity of 4-phenyl-1-butene was 98.7%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.58 g
Type
catalyst
Reaction Step Two
Quantity
20 g
Type
solvent
Reaction Step Two
Quantity
60 g
Type
reactant
Reaction Step Three
Quantity
144 g
Type
reactant
Reaction Step Four
Quantity
98 g
Type
reactant
Reaction Step Five
Quantity
250 mL
Type
reactant
Reaction Step Six
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
800 g
Type
solvent
Reaction Step Eight
Quantity
40 g
Type
solvent
Reaction Step Nine
Yield
87.5%

Synthesis routes and methods II

Procedure details

In 220 g of toluene, 20.3 g (0.883 mol) of sodium dispersion was reacted with 46.5 g (0.413 mol) of chlorobenzene, to prepare phenyl sodium. The resultant toluene slurry was stirred for 2.5 hours under heat reflux. The thus-obtained black slurry was cooled, and then a toluene (40 g) solution containing 31.6 g (0.413 mol) of allyl chloride was added to the cooled slurry, keeping the reaction temperature in the range of from -10° C. to 0° C., and then the reaction mixture was allowed to stand, for aging, for 30 minutes at room temperature. After the reaction was completed, the reaction mixture was subjected to hydrolysis with 350 ml of water in the range of 5 to 20° C., and then the resultant organic layer was washed with 300 ml of water twice, according to a usual manner. Toluene was removed therefrom by atomospheric distillation, and the residual orange oil was subjected to distillation under reduced pressure in the same manner as in Example 7. As a result, 39.4 g (0.298 mol, yield 72.2%) of 4-phenyl-1-butene was given (purity 98.3%), and 6.3 g of a residue remained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.3 g
Type
reactant
Reaction Step Two
Quantity
46.5 g
Type
reactant
Reaction Step Two
Quantity
220 g
Type
solvent
Reaction Step Two
Quantity
31.6 g
Type
reactant
Reaction Step Three
Quantity
40 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
350 mL
Type
solvent
Reaction Step Five
Yield
72.2%

Synthesis routes and methods III

Procedure details

Example 8 was repeated to form allyl magnesium chloride. The allyl magnesium chloride which flowed out of the flask through the branch was accumulated in a 3 L four-necked flask equipped with a stirrer, a thermometer, a condenser and a dropping funnel placed under a nitrogen atmosphere. A mixed solvent of toluene and tetrahydrofuran dissolving allyl chloride was started to be added dropweise thereto. 2 hours after the start of the addition of the mixed solvent, 300 ml of a mixed solvent of toluene and tetrahydrofuran (a content of terahydrofuran 25% by weight) dissolving 156 g (1.23 mole) of benzyl chloride was added dropwise in the 3 L four-necked flask at a rate of 15 ml per hour at a temperature of 0 to 20° C. After the completion of the dropwise addition, the reaction mixture was stirred for 1 hour at the same temperature. After the completion of the reaction, an aftertreatment was effected in a similar manner to that in Example 1 to obtain 146.9 g (yield 90%, based on benzyl chloride) of 4-phenyl-1-butene which was a colorless liquid. An analysis of the product by gas chromatography indicated the purity of 98.7%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Name
mixed solvent
Quantity
300 mL
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Reaction Step Four
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Yield
90%

Synthesis routes and methods IV

Procedure details

Example 1 was repeated except that 1.0 L of tetrahydrofuran was used as a solvent in place of the mixed solvent of 250 ml of tetrahydrofuran and 750 ml of toluene, and 127.0 g (yield 94%) of 4-phenyl-1-butene was obtained. The analysis of the product by gas chromatography indicated the purity of 98.0%.
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,260
Citations
M Zhu, Y Su, Y Wu, M Zhang, Y Wang, Q Chen… - Journal of Membrane …, 2017 - Elsevier
… introducing bulky poly(4-phenyl-1-butene) (P4PB) moieties into quaternized polyolefinic copolymers via heterogeneous catalytic copolymerization of 4-phenyl-1-butene with 11-bromo-1…
Number of citations: 40 www.sciencedirect.com
M Newcomb, RS Vieta - The Journal of Organic Chemistry, 1980 - ACS Publications
The [3, 3] sigmatropic rearrangements of all carbon systems in which one unsaturated site is constrained within an aromatic ring are poorly understood despite the fact that such …
Number of citations: 8 pubs.acs.org
T Suzuki, Y Tsuji, Y Watanabe, Y Takegami - Macromolecules, 1980 - ACS Publications
… it is not stereoregular, as compared with the spectrum of isotactic poly(4-phenyl-1 -butene). … NMR spectra of these polymers, in addition, poly(4-phenyl-1-butene) (poly4PlBT) has been …
Number of citations: 41 pubs.acs.org
AT Mathauser, AV Teplyakov - Catalysis letters, 2001 - Springer
… Here we report an unusual cyclization reaction leading to the formation of naphthalene from 4-phenyl-1-butene on a Cu3Pt(111) single crystal alloy surface. The two-step …
Number of citations: 17 link.springer.com
FJ Golemba, JE Guillet… - Journal of Polymer Science …, 1968 - Wiley Online Library
… 4-Phenyl-1-butene was distilled from lithium hydride through a packed column under … Freshly distilled 4-phenyl-1-butene (10.0 ml., 0.076 mole) was added to 8.0 ml. (0.0056 mole) of …
Number of citations: 6 onlinelibrary.wiley.com
NC Sih, H Pines - The Journal of Organic Chemistry, 1965 - ACS Publications
The reaction of 4-phenyl-l-butene and of 5-phenyl-l-pentene in the presence of sodium, potassium, and cesium has been studied. 4-Phenyl-l-butene at 185 in the presence of potassium …
Number of citations: 8 pubs.acs.org
C Guorong - 2021 - theseus.fi
… The reaction was conducted under constant current electrolysis at -5 mA in the presence of 4-phenyl-1 butene (0.02 mol, 26ul), CeCl3(10%, 5.0mg), LiClO4(3eq, 63mg) and magnesium …
Number of citations: 0 www.theseus.fi
RA Bragole - 1965 - search.proquest.com
BRAG OLE, Robert Anthony, 1936- PART A: THE BASE-CATALYZED ISOMERI ZATION AND REARRANGEMENT OF 4—PHENYL—1—BUTENE. PART B … BRAG OLE, Robert Anthony …
Number of citations: 0 search.proquest.com
C Perthuisot, WD Jones - New Journal of Chemistry, 1994 - hero.epa.gov
… The title complex reacts with 4-phenyl-1-butene to give an (eta6-arene) Fe (depe) complex where the arene is found to be the isomeric 1-phenyl-1-butene. The selective formation of …
Number of citations: 19 hero.epa.gov
SM Csicsery - Journal of Catalysis, 1968 - Elsevier
… 4-Phenyl-1-butene was reacted over pure and alkali-impregnated … , the rate of cyclization of 4-phenyl-1-butene is about 2000 times … , 4-phenyl-1-butene, was used in the present work. …
Number of citations: 11 www.sciencedirect.com

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